4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-chlorophenethyl)butanamide is a complex organic compound characterized by its unique quinazoline structure. The compound is identified by the CAS number 19262-68-1 and has a molecular formula of C22H24BrN3O5. It falls under the category of quinazoline derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
This compound can be sourced from various chemical suppliers, such as EvitaChem and PubChem, which provide detailed information about its structure and properties. The classification of this compound is primarily as a pharmaceutical intermediate due to its potential applications in drug development and medicinal chemistry .
The synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-chlorophenethyl)butanamide typically involves multi-step reactions that incorporate various reagents and conditions. Key methods include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of intermediates and final products.
The molecular structure of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-chlorophenethyl)butanamide features a quinazoline ring system with two keto groups at positions 2 and 4, a bromine substituent at position 6, and a butanamide side chain attached to the nitrogen atom.
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under inert atmospheres to prevent moisture or oxygen interference. Monitoring reaction progress using spectroscopic methods ensures that side reactions are minimized.
The mechanism of action for 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-chlorophenethyl)butanamide involves its interaction with biological targets such as enzymes or receptors. The quinazoline moiety is known to inhibit specific kinases involved in cancer cell proliferation.
Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines, suggesting potential therapeutic applications in oncology.
Relevant data analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into thermal stability and phase transitions.
The primary applications of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-chlorophenethyl)butanamide lie in medicinal chemistry and drug development. Its potential uses include:
This compound represents a significant area of interest for researchers aiming to develop new therapeutic agents targeting various diseases.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7